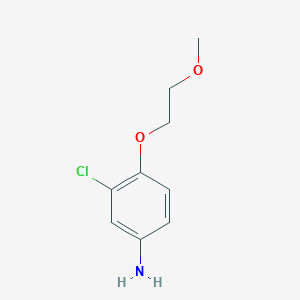

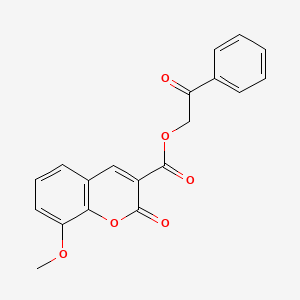

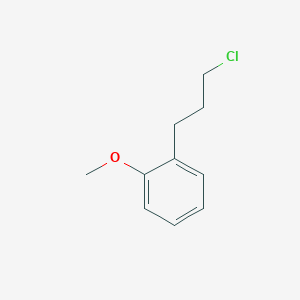

![molecular formula C16H17NO6S B2752487 N-(2-methoxyphenyl)-N-[(4-methoxyphenyl)sulfonyl]glycine CAS No. 532982-49-3](/img/structure/B2752487.png)

N-(2-methoxyphenyl)-N-[(4-methoxyphenyl)sulfonyl]glycine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(2-methoxyphenyl)-N-[(4-methoxyphenyl)sulfonyl]glycine, commonly known as Nimesulide, is a non-steroidal anti-inflammatory drug (NSAID) that has been widely used in the treatment of pain and inflammation. Nimesulide is a selective COX-2 inhibitor, which means it targets the COX-2 enzyme responsible for inflammation, while sparing the COX-1 enzyme responsible for maintaining the stomach lining.

Applications De Recherche Scientifique

Herbicide Transport and Environmental Impact

- Research on glyphosate and glufosinate, compounds related to the chemical family of N-(2-methoxyphenyl)-N-[(4-methoxyphenyl)sulfonyl]glycine, highlights their environmental impact. These compounds are more strongly sorbed to soil, potentially reducing agricultural environmental impacts. The study on herbicide transport through lysimeters emphasizes the complexity of preferential flow, indicating that even strongly sorbed chemicals can move quickly to groundwater, affecting the environmental safety and efficacy of herbicide use (Malone et al., 2004).

Bioorganic Synthesis and Reactions

- The synthesis and reactivity of 2,2'-sulfonylbis[3-methoxy-(E,E)-2-propenenitrile], a compound related to N-(2-methoxyphenyl)-N-[(4-methoxyphenyl)sulfonyl]glycine, were studied. This research provides insights into the configurational and conformational features of bifunctional crosslinking reagents, which are crucial for understanding the chemical behavior of sulfonyl and methoxyphenyl compounds in bioorganic synthesis (Hosmane et al., 1990).

Antitumor Activity and Drug Development

- Sulfonamide-focused libraries, including compounds structurally related to N-(2-methoxyphenyl)-N-[(4-methoxyphenyl)sulfonyl]glycine, have been evaluated for antitumor activity. This research has led to the identification of potent cell cycle inhibitors, advancing our understanding of sulfonamide derivatives' therapeutic potential and highlighting their role in developing novel anticancer drugs (Owa et al., 2002).

Interaction with Tubulin and Antimitotic Properties

- The interaction of sulfonamide drugs with the colchicine site of tubulin was explored, revealing that these drugs inhibit tubulin polymerization, a mechanism relevant to the study of N-(2-methoxyphenyl)-N-[(4-methoxyphenyl)sulfonyl]glycine derivatives. Understanding how sulfonamide derivatives bind to tubulin contributes to the development of antimitotic agents with potential applications in cancer therapy (Banerjee et al., 2005).

Propriétés

IUPAC Name |

2-(2-methoxy-N-(4-methoxyphenyl)sulfonylanilino)acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO6S/c1-22-12-7-9-13(10-8-12)24(20,21)17(11-16(18)19)14-5-3-4-6-15(14)23-2/h3-10H,11H2,1-2H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQYSZMQVCJSLAW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)O)C2=CC=CC=C2OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-methoxyphenyl)-N-[(4-methoxyphenyl)sulfonyl]glycine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

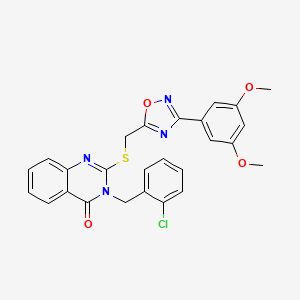

![methyl 4-[[2-[(E)-2-cyano-3-[(6-nitro-2,3-dihydro-1,4-benzodioxin-7-yl)amino]-3-oxoprop-1-enyl]phenoxy]methyl]benzoate](/img/structure/B2752404.png)

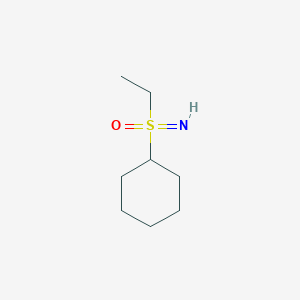

![9-(2,4-difluorophenyl)-3-(3,4-dimethoxyphenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2752411.png)

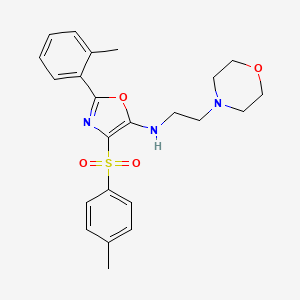

![N-{4-[1-propanoyl-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B2752420.png)

![N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-N-methyladamantane-1-carboxamide](/img/structure/B2752422.png)